molecular formula C19H18N2O4S2 B2832944 N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 2034345-68-9

N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No.: B2832944
CAS No.: 2034345-68-9
M. Wt: 402.48
InChI Key: WCLXJMOVFVHUPF-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a furan ring, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene and furan intermediates, followed by their coupling through various organic reactions. The final step often involves the formation of the oxalamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized under specific conditions to form sulfoxides or other oxidized derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the oxalamide moiety to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer activities, depending on its interaction with biological pathways.

    Industry: It may be used in the production of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxaldehyde share the thiophene ring structure.

    Furan Derivatives: Compounds such as furfural and 2-furoic acid contain the furan ring.

    Oxalamide Derivatives: N,N’-diethyl oxalamide and N,N’-dimethyl oxalamide are examples of compounds with the oxalamide moiety.

Uniqueness

N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c1-26-17-5-3-2-4-13(17)21-19(24)18(23)20-10-14(22)16-7-6-15(25-16)12-8-9-27-11-12/h2-9,11,14,22H,10H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLXJMOVFVHUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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